Nanomolar Urease Inhibition via 3-(3-Chlorophenyl)-3-hydroxypropionyl-hydroxamic Acid (6g) Compared to Other Halogen and Heteroaryl Analogs
The hydroxamic acid derivative of 3-(3-chlorophenyl)-3-hydroxypropanoic acid, designated 6g, is a highly potent Helicobacter pylori urease inhibitor. In a study of 20 hybrid β-hydroxy-β-phenylpropionylhydroxamic acid derivatives, compound 6g demonstrated an IC50 of 0.083 ± 0.004 μM and a Ki of 0.014 ± 0.003 μM [1]. This places 6g in the mid-nanomolar range, significantly more potent than many other analogs in the series, which exhibited activities ranging from micromolar to mid-nanomolar IC50 values [1].
| Evidence Dimension | Urease inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.083 ± 0.004 μM; Ki = 0.014 ± 0.003 μM |
| Comparator Or Baseline | Other β-hydroxy-β-phenylpropionylhydroxamic acids with varying substituents (e.g., 4-fluoro, 2-chloro, 4-methoxy, heteroaryl) exhibited IC50 values ranging from micromolar to mid-nanomolar |
| Quantified Difference | Compound 6g exhibits one of the highest potencies in the series, achieving sub-100 nM inhibition |
| Conditions | In vitro urease inhibition assay against H. pylori urease |
Why This Matters
Procurement of 3-(3-chlorophenyl)-3-hydroxypropanoic acid as the precursor to 6g enables access to a validated, high-potency urease inhibitor scaffold for antiulcer and anti-infective drug discovery programs, offering a clear performance advantage over other substitution patterns.
- [1] Xiao, Z. P., Peng, Z. Y., Dong, J. J., He, J., Ouyang, H., Feng, Y. T., ... & Zhu, H. L. (2013). Synthesis, molecular docking and kinetic properties of β-hydroxy-β-phenylpropionyl-hydroxamic acids as Helicobacter pylori urease inhibitors. European Journal of Medicinal Chemistry, 68, 212-221. View Source
